benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid
Description
Benzyl carbamimidothioate (CAS: 126145-99-1) is a sulfonamide-derived compound synthesized via thiourea formation and subsequent S-methylation . Its structure includes a carbamimidothioate group (-NH-C(=S)-NH₂) linked to a benzyl moiety.
4-Dodecylbenzenesulfonic acid (DBSA) (CAS: 121-65-3) is a surfactant Bronsted acid with a 12-carbon alkyl chain and a sulfonic acid head group. It is widely used as a catalyst in esterification , biodiesel production , and as a dispersant in micro-electrical discharge machining (µEDM) . Its amphiphilic nature enables emulsification, enhancing reaction kinetics and interfacial interactions .
Properties
CAS No. |
31261-59-3 |
|---|---|
Molecular Formula |
C26H40N2O3S2 |
Molecular Weight |
492.7 g/mol |
IUPAC Name |
benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C8H10N2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;9-8(10)11-6-7-4-2-1-3-5-7/h13-16H,2-12H2,1H3,(H,19,20,21);1-5H,6H2,(H3,9,10) |
InChI Key |
GPNMODHRIBAOHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CSC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid typically involves the reaction of 4-dodecylbenzene with sulfur trioxide, followed by neutralization with benzyl carbamimidothioate. This process can be carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction .
Industrial Production Methods
In industrial settings, the production of 4-dodecylbenzenesulfonic acid involves the sulfonation of dodecylbenzene with sulfuric acid or oleum under controlled temperatures. The resulting product is then neutralized with benzyl carbamimidothioate to form the final compound .
Chemical Reactions Analysis
Types of Reactions
Benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of continuous reactors to ensure efficient mixing and reaction .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted benzene compounds .
Scientific Research Applications
Benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including esterification and carbamate formation.
Biology: Employed in the study of surfactant properties and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and wetting agents.
Mechanism of Action
The mechanism of action of benzyl carbamimidothioate;4-dodecylbenzenesulfonic acid involves its surfactant properties, which allow it to reduce surface tension and enhance the mixing of water with oils and fats. This property is crucial for its applications in detergents and emulsifiers. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
4-Dodecylbenzenesulfonic Acid (DBSA)
Catalytic Performance vs. Non-Surfactant Acids
- Hydrochloric Acid (HCl): In esterification, HCl requires higher temperatures and longer reaction times compared to DBSA.
- Lipase Enzymes: DBSA outperforms lipases in hydrophobic substrate conversion. For example, DBSA-catalyzed esterification of nonanoic acid with 3-phenylpropanol in miniemulsion achieves 50% faster conversion than lipase PS in conventional emulsions .
Surfactant Comparison: DBSA vs. p-Toluenesulfonic Acid (p-TSA)
- Emulsification Efficiency : DBSA forms stable micelles due to its long alkyl chain, enabling reactions in aqueous media. In contrast, p-TSA lacks surfactant properties, necessitating organic solvents for hydrophobic reactions .
- Biodiesel Production : DBSA increases oleic acid esterification efficiency by 74% compared to p-TSA in lignin-based systems, attributed to improved lignin solubilization .
Benzyl Carbamimidothioate
Structural and Functional Analogues
- Thiourea Derivatives : Unlike symmetrical thioureas (e.g., thiourea itself), benzyl carbamimidothioate’s asymmetric structure may confer unique reactivity in nucleophilic substitution or metal coordination .
| Compound | Functional Groups | Applications | Key Differentiator |
|---|---|---|---|
| Benzyl carbamimidothioate | -NH-C(=S)-NH₂, benzyl group | Synthetic intermediate | Asymmetric thiourea derivative |
| Acetazolamide | -SO₂NH₂, thiadiazole ring | Carbonic anhydrase inhibition | High enzyme specificity |
| Thiourea | -NH-C(=S)-NH₂ | Metal ligand, catalyst | Symmetrical structure |
Biological Activity
Benzyl carbamimidothioate and 4-dodecylbenzenesulfonic acid are compounds with significant biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores their biological properties, mechanisms of action, and potential applications based on diverse research findings.
Benzyl Carbamimidothioate :
- Chemical Formula : C10H12N2S
- Molecular Weight : 196.28 g/mol
- Structure : Contains a benzyl group attached to a carbamimidothioate moiety, which is known for its potential in inhibiting various enzymes.
4-Dodecylbenzenesulfonic Acid :
- Chemical Formula : C18H30O3S
- Molecular Weight : 342.50 g/mol
- Properties : An extremely strong acidic compound, often used as a surfactant in detergents and industrial applications.
Antimicrobial Properties
Both compounds exhibit antimicrobial activity. Research indicates that benzyl carbamimidothioate possesses significant antibacterial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
Pesticidal Activity
The combination of benzyl carbamimidothioate and 4-dodecylbenzenesulfonic acid has been explored for its pesticidal properties. A study highlighted that formulations containing these compounds showed enhanced insecticidal activity against common agricultural pests, making them suitable candidates for eco-friendly pesticide development .
The mechanism by which these compounds exert their biological effects involves several pathways:
- Enzyme Inhibition : Benzyl carbamimidothioate acts as an inhibitor of specific enzymes, potentially disrupting metabolic processes in target organisms.
- Surfactant Action : The surfactant properties of 4-dodecylbenzenesulfonic acid enhance the bioavailability of active ingredients in formulations, improving their efficacy .
Case Study 1: Antibacterial Efficacy
A study conducted by Nordhoff et al. (2011) evaluated the antibacterial efficacy of benzyl carbamimidothioate against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent .
Case Study 2: Agricultural Applications
In agricultural settings, a formulation combining benzyl carbamimidothioate with 4-dodecylbenzenesulfonic acid was tested against aphid populations. The results demonstrated a 70% reduction in aphid numbers within three days of application, highlighting the compound's potential as an effective pesticide .
Data Tables
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Benzyl Carbamimidothioate | C10H12N2S | 196.28 | Antimicrobial, Enzyme Inhibitor |
| 4-Dodecylbenzenesulfonic Acid | C18H30O3S | 342.50 | Surfactant, Pesticidal |
Q & A
Q. What are the primary catalytic applications of DBSA in organic synthesis, and what methodologies are employed to assess its efficiency?
DBSA acts as a Brønsted acid-surfactant-combined catalyst, enabling dehydration reactions (e.g., esterification, etherification) in aqueous media by forming hydrophobic emulsion droplets that exclude water . It also catalyzes Knoevenagel condensation in water at room temperature, achieving high yields (70–90%) through substrate hydrophobicity-driven selectivity . Methodologically, researchers use NMR, HPLC, and kinetic studies to monitor reaction progress and optimize parameters like temperature (25–80°C), DBSA concentration (0.5–10 mol%), and substrate ratios .
Q. How does DBSA function as a surfactant in powder-mixed electrical discharge machining (PMEDM), and what parameters are critical for its performance?
In PMEDM, DBSA stabilizes graphite powder dispersions in dielectric fluids, reducing aggregation and enhancing spark gap uniformity. This lowers breakdown voltage, increases discharge frequency, and improves material removal rate (MRR) and surface finish. Key parameters include graphite concentration (2–10 g/L), surfactant ratio (0.5–2% w/w), and discharge current (2–6 A). Experimental validation involves measuring MRR, tool wear ratio (TWR), and hole geometry (overcut, taper rate) using design-of-experiments (DoE) approaches .
Q. What characterization techniques are used to analyze DBSA’s structural and physicochemical properties?
Techniques include:
- Spectroscopy : FT-IR and NMR to confirm sulfonic acid group presence and alkyl chain orientation .
- Thermodynamic modeling : QSPR (Quantitative Structure-Property Relationship) and neural networks to predict solubility, pKa, and micelle formation .
- Chromatography : HPLC for purity assessment in catalytic applications .
Advanced Research Questions
Q. How can DBSA concentration in PMEDM be optimized to balance MRR and TWR, especially when data dispersion occurs at higher surfactant levels?
Studies show that increasing DBSA beyond 1% w/w reduces graphite’s beneficial effects due to excessive foam formation and uneven particle distribution . A factorial DoE approach is recommended, varying graphite (2–8 g/L) and DBSA (0.5–2%) while applying ANOVA to identify interactions. For instance, at 5 g/L graphite and 1% DBSA, MRR peaks at 4.2 mg/min, while TWR minimizes at 8% . Post-hoc analysis (e.g., Tukey’s HSD) can address data variability from surfactant-induced emulsion instability .
Q. What factors explain conflicting reports on DBSA’s optimal solvent systems in catalytic applications?
Discrepancies arise from substrate hydrophobicity and solvent polarity. In aqueous esterification, hydrophobic substrates (e.g., oleic acid) achieve >90% yield due to enhanced emulsion droplet stability, while hydrophilic substrates require co-solvents (e.g., isopropanol) . Contrastingly, non-aqueous systems (e.g., reactive distillation for methyl acetate synthesis) favor DBSA’s acid strength, achieving 88% yield at 5% w/w catalyst . Researchers should prioritize solvent-substrate compatibility screening via Hansen solubility parameters .
Q. What mechanistic insights justify DBSA’s dual role as a Brønsted acid and surfactant in aqueous reactions?
DBSA’s alkyl chain forms micellar aggregates, creating hydrophobic microenvironments that concentrate reactants and desolvate protons, enhancing acid catalysis . For example, in esterification, the sulfonic acid group protonates carboxylates, while the dodecyl chain stabilizes transition states via hydrophobic interactions. Kinetic isotope effects (KIEs) and fluorescence quenching experiments validate this micelle-assisted proton transfer mechanism .
Contradictions and Resolutions
- Conflict : Higher DBSA concentrations in PMEDM reduce MRR despite improved dispersion.
Resolution : Excessive surfactant increases dielectric viscosity, hindering spark propagation. A threshold of 1% w/w is recommended . - Conflict : Aqueous vs. non-aqueous DBSA efficiency.
Resolution : Substrate hydrophobicity dictates solvent choice. Hydrophobic substrates favor water; hydrophilic ones require co-solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
